molecular formula C10H9ClN2O2 B1585963 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 73217-31-9

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1585963
CAS RN: 73217-31-9
M. Wt: 224.64 g/mol
InChI Key: LSYCZBSPYWGGHC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly referred to as CMOP, is a heterocyclic compound that has found a wide range of applications in scientific research. CMOP is an important building block in organic synthesis and has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. CMOP has also been used in the development of new materials and catalysts. Furthermore, CMOP has been utilized in the study of biological processes, such as enzymatic reactions, protein folding, and gene expression.

Scientific Research Applications

CMOP has been used in a variety of scientific research applications, including enzymatic reactions, protein folding, gene expression, and the development of new materials and catalysts. CMOP has been used as a substrate for enzymatic reactions, allowing researchers to study the function of enzymes and their interactions with other molecules. CMOP has also been used to study protein folding, allowing researchers to better understand the structure and function of proteins. CMOP has also been used to study gene expression, allowing researchers to better understand the regulation of gene expression. Furthermore, CMOP has been used in the development of new materials and catalysts, allowing researchers to develop materials with improved properties and catalysts with improved activity.

Mechanism of Action

The mechanism of action of CMOP is not well understood. However, it is believed that CMOP acts as a substrate for enzymatic reactions, allowing the enzymes to interact with other molecules. Furthermore, CMOP may interact with proteins, allowing the proteins to fold in a specific way. Additionally, CMOP may interact with DNA and RNA, allowing the molecules to interact with specific genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMOP are not well understood. However, it is believed that CMOP may act as a substrate for enzymatic reactions, allowing the enzymes to interact with other molecules. Additionally, CMOP may interact with proteins, allowing the proteins to fold in a specific way. Furthermore, CMOP may interact with DNA and RNA, allowing the molecules to interact with specific genes.

Advantages and Limitations for Lab Experiments

The advantages of using CMOP in laboratory experiments include its high purity and its ability to act as a substrate for enzymatic reactions. Additionally, CMOP can be used to study protein folding and gene expression. However, CMOP is not a very stable compound and can be easily degraded by heat and light. Furthermore, CMOP is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

The future directions for the use of CMOP in scientific research include the development of new materials and catalysts, the study of enzymatic reactions, the study of protein folding, and the study of gene expression. Additionally, CMOP could be used to develop new drugs and drug delivery systems. Furthermore, CMOP could be used to study the effects of environmental factors on biological processes. Finally, CMOP could be used to study the effects of stress on biological processes.

properties

IUPAC Name

3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYCZBSPYWGGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383885
Record name 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73217-31-9
Record name 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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